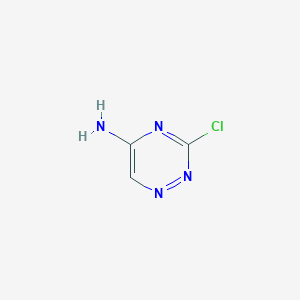

3-Chloro-1,2,4-triazin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H3ClN4 |

|---|---|

Molecular Weight |

130.53 g/mol |

IUPAC Name |

3-chloro-1,2,4-triazin-5-amine |

InChI |

InChI=1S/C3H3ClN4/c4-3-7-2(5)1-6-8-3/h1H,(H2,5,7,8) |

InChI Key |

LIBTZVQBVMGTQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(N=N1)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1,2,4 Triazin 5 Amine

Nucleophilic Substitution Reactions at the Chlorine Center

The chlorine atom at the C-3 position of the 1,2,4-triazine (B1199460) ring is susceptible to nucleophilic attack, a characteristic feature of chloro-substituted electron-deficient aza-aromatic heterocycles. acs.org This reactivity allows for the introduction of a wide range of functional groups onto the triazine core.

Reactions with Amines, Thiols, and Alkoxides

3-Chloro-1,2,4-triazin-5-amine readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under basic conditions, which facilitate the displacement of the chloride ion. For instance, the reaction with amines leads to the formation of the corresponding 3-amino-1,2,4-triazin-5-amine derivatives. Similarly, treatment with thiols and alkoxides yields 3-thioether and 3-alkoxy derivatives, respectively. The reactivity of the chloro group facilitates the synthesis of a diverse library of substituted 1,2,4-triazines.

The general order of reactivity for nucleophilic substitution on chlorotriazines is often influenced by the nature of the nucleophile and the reaction conditions. nih.gov For cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a related but more symmetric system, the substitution of chlorine atoms can be controlled by temperature. A similar principle of controlled, stepwise substitution can be applied to less symmetrical triazines, allowing for selective functionalization. thieme-connect.de

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Amines (R-NH₂) | 3-(Alkyl/Aryl)amino-1,2,4-triazin-5-amine | Base (e.g., Na₂CO₃, Et₃N), Solvent (e.g., Acetone, DMF), Room Temperature to Reflux |

| Thiols (R-SH) | 3-(Alkyl/Aryl)thio-1,2,4-triazin-5-amine | Base (e.g., KOH, NaH), Solvent (e.g., Ethanol, DMF) |

| Alkoxides (R-O⁻) | 3-Alkoxy-1,2,4-triazin-5-amine | Corresponding alcohol with a base (e.g., Na, K) or metal alkoxide salt |

Reactivity Towards Carbon-Based Nucleophiles

The chlorine atom can also be displaced by carbon-based nucleophiles, enabling the formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for this purpose. nih.govwikipedia.org

In a Suzuki-Miyaura coupling, this compound can be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to yield the corresponding 3-aryl- or 3-vinyl-1,2,4-triazin-5-amine. rsc.orgresearchgate.net Similarly, the Sonogashira coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, affords 3-alkynyl-1,2,4-triazin-5-amine derivatives. wikipedia.orgrsc.org These reactions significantly expand the synthetic utility of the starting material, allowing for the introduction of diverse carbon frameworks.

It has been noted that in some instances, particularly with strong carbanionic nucleophiles, addition to the electron-deficient triazine ring can compete with or even supersede substitution of the chloro group. For example, the reaction of 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) with the carbanion of isobutyronitrile (B166230) resulted in the unexpected covalent addition at the C-5 position rather than substitution at C-3. researchgate.net

Reactivity Profile of the 5-Amino Group

The 5-amino group of this compound is a key functional handle that exhibits its own distinct reactivity, primarily as a nucleophile. researchgate.net This allows for a range of chemical transformations, leading to the synthesis of various fused heterocyclic systems and other complex molecules.

Reactions with Carbonitrile Reagents

The amino group at the 5-position can react with carbonitrile-containing reagents. researchgate.net These reactions often involve the nucleophilic attack of the amino group on the electrophilic carbon of the nitrile. Depending on the specific reagent and reaction conditions, this can lead to the formation of new ring systems. For instance, reactions with dicyandiamide (B1669379) or other cyano-containing compounds can result in the formation of fused pyrimidotriazine or other heterocyclic structures.

Condensation and Cyclization Reactions with Carbonyl Compounds

The 5-amino group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). rsc.org These intermediates can then undergo subsequent intramolecular cyclization reactions, providing a pathway to a variety of fused heterocyclic systems. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyridotriazines. beilstein-journals.org Similarly, condensation with β-dicarbonyl compounds can yield pyrimido[1,2-b] google.comtriazine derivatives. researchgate.net These cyclization reactions are often acid- or base-catalyzed.

| Reagent | Intermediate/Product Type | Resulting Heterocyclic System (after cyclization) |

|---|---|---|

| Aldehydes/Ketones | Schiff Base (Imine) | Dependent on further reaction partners or internal cyclization |

| α,β-Unsaturated Ketones | Michael Adduct/Enamine | Pyridotriazines |

| β-Dicarbonyl Compounds | Enaminone | Pyrimido[1,2-b] google.comtriazines |

| Isatin/Isatoic Anhydride | - | Triazinoindolones/Triazinoquinazolinediones rsc.org |

Interactions with Isothiocyanate Reagents

The nucleophilic 5-amino group reacts with isothiocyanates (R-N=C=S) to form the corresponding thiourea (B124793) derivatives. researchgate.net This reaction involves the attack of the amino nitrogen on the electrophilic central carbon atom of the isothiocyanate group. The resulting thiourea derivatives are themselves versatile intermediates for the synthesis of other heterocyclic compounds and have been explored for various applications. The formation of thioureas from amines is a well-established transformation in organic synthesis. d-nb.infonih.gov

Electrophilic Aromatic Substitution on the Triazine Ring System

The 1,2,4-triazine ring is characterized by the presence of three nitrogen atoms, which impart a significant electron-deficient or π-deficient nature to the aromatic system. nih.govscispace.com This is a result of the high electronegativity of nitrogen compared to carbon, leading to a decrease in the resonance energy of the ring when compared to benzene. chemeurope.com Consequently, the triazine ring is inherently deactivated towards electrophilic attack. Electrophilic aromatic substitution, a hallmark reaction of many aromatic compounds like benzene, is generally difficult and unfavorable for 1,2,4-triazines. chemeurope.com

Instead of facilitating electrophilic substitution, the electron-poor nature of the triazine nucleus makes it highly susceptible to nucleophilic aromatic substitution, where nucleophiles readily attack the ring's carbon atoms. nih.govchemeurope.com While acid catalysis can be employed in reactions involving triazines, its role is typically to further enhance the electrophilic character of the ring carbons, thereby promoting attack by nucleophiles rather than enabling the substitution of ring hydrogens by electrophiles. ijcmas.com Therefore, reactions such as nitration or sulfonation, which proceed via an electrophilic aromatic substitution mechanism on carbocyclic aromatic rings, are not characteristic pathways for this compound under standard conditions. masterorganicchemistry.com

Ring System Transformations and Rearrangements

The inherent reactivity of the 1,2,4-triazine core allows for a variety of transformations and rearrangements, particularly when subjected to nucleophilic attack. These reactions can lead to either the opening of the triazine ring or its rearrangement into other heterocyclic structures.

The reaction of 1,2,4-triazines with nucleophiles can initiate a cascade of events leading to the complete transformation of the heterocyclic ring. A prominent mechanism in this context is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) pathway. researchgate.netsemanticscholar.org This process is particularly relevant for 3-halo-1,2,4-triazines.

The ANRORC mechanism typically involves the following steps:

Addition of Nucleophile: A nucleophile, often a carbanion, attacks an electron-deficient carbon atom of the triazine ring. In the case of 3-substituted-1,2,4-triazines, this attack frequently occurs at the C5 position. researchgate.netresearchgate.net

Ring Opening: The resulting anionic intermediate undergoes a ring-opening step, breaking one of the ring bonds, commonly the N4-C5 bond. researchgate.net

Ring Closure: The open-chain intermediate then undergoes an intramolecular cyclization to form a new, often more stable, heterocyclic ring system. researchgate.netsemanticscholar.org

For instance, the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with carbon nucleophiles that possess a cyano group has been shown to yield 3-aminopyridazine (B1208633) derivatives through an ANRORC-type mechanism. researchgate.net Similarly, unexpected products can arise from the covalent addition of carbanions to the C5 carbon of the 1,2,4-triazine ring. researchgate.net These ring transformations provide a valuable synthetic route to other classes of functionalized heterocycles that might be difficult to access through other methods. semanticscholar.org

The Dimroth rearrangement is a significant intramolecular rearrangement observed in many nitrogen-containing heterocyclic systems, including triazines. researchgate.netrsc.org This isomerization process involves the translocation of endocyclic and exocyclic heteroatoms within the ring system. researchgate.net The rearrangement can be initiated by various conditions, including the presence of acid, base, or heat. researchgate.netbenthamscience.com

In the context of triazine chemistry, the Dimroth rearrangement can lead to the formation of isomeric structures where nitrogen atoms and their substituents effectively switch places. This is particularly relevant in fused triazolo-triazine systems, where it can result in the conversion of a kinetically favored product into a more thermodynamically stable isomer. benthamscience.com The presence of certain substituents can facilitate this rearrangement. benthamscience.com The Dimroth rearrangement is not only a synthetic tool but also a crucial mechanistic concept for explaining the formation of unexpected products in reactions involving substituted triazines. researchgate.net

Table 1: Overview of Ring Transformations and Rearrangements

| Transformation Type | Description | Key Features |

|---|---|---|

| ANRORC Mechanism | Addition of a nucleophile, followed by ring opening and subsequent ring closure to form a new heterocycle. researchgate.netsemanticscholar.org | Initiated by nucleophilic attack, often at C5; leads to different heterocyclic systems (e.g., pyridazines). researchgate.net |

| Dimroth Rearrangement | An intramolecular isomerization involving the translocation of heteroatoms within the heterocyclic ring. researchgate.net | Can be catalyzed by acid or base; converts one isomer into another, often more stable, one. benthamscience.com |

Triazine Ring Opening Pathways with Nucleophiles

Transition Metal-Catalyzed Transformations Involving the Halogen Moiety

The chlorine atom at the C3 position of this compound is a key functional handle for synthetic diversification. It serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are exceptionally effective in mediating cross-coupling reactions involving halogenated heterocycles. researchgate.netacs.org For chloro-triazines, reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful tools for introducing a wide array of substituents. smolecule.comresearchgate.net

The Suzuki-Miyaura reaction couples the chloro-triazine with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nih.govacs.orgresearchgate.net This reaction is known for its mild conditions and tolerance of various functional groups. It has been successfully applied to synthesize aryl-substituted triazines. researchgate.netnih.gov

The Sonogashira reaction involves the coupling of the chloro-triazine with a terminal alkyne, creating an alkynyl-substituted triazine. organic-chemistry.orgwikipedia.org This reaction is typically co-catalyzed by a copper(I) salt. wikipedia.org It provides direct access to conjugated systems containing both the triazine and alkyne moieties. A Sonogashira/copper(I)-catalyzed heteroannulation sequence has been developed to convert 3,5-diamino-6-chloro-1,2,4-triazines into fused pyrrolo[2,3-e]-1,2,4-triazine derivatives. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Triazines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | Aryl/Vinyl-substituted triazine nih.govnih.gov |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine base | Alkynyl-substituted triazine organic-chemistry.orgwikipedia.org |

Copper catalysts, often more economical than palladium, also play a crucial role in the functionalization of chloro-triazines. researchgate.net They are particularly known for facilitating Ullmann-type condensations and can also be used in Sonogashira couplings. researchgate.netnih.gov

The Ullmann condensation is a classical copper-catalyzed reaction that forms C-N, C-O, or C-S bonds. For chloro-triazines, this reaction can be used to introduce amino, alkoxy, or thioether groups by coupling with amines, alcohols, or thiols, respectively. Recent methodologies have utilized supported Cu(I) catalysts for efficient Ullmann-type synthesis of substituted 1,3,5-triazine (B166579) derivatives from their chloro precursors. nih.govsemanticscholar.org

Copper can also catalyze the formation of C-C bonds. Copper-catalyzed tandem reactions have been developed for the synthesis of fused heterocyclic systems, such as researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a] researchgate.netbenthamscience.comresearchgate.nettriazines from 2-amino- researchgate.netbenthamscience.comresearchgate.nettriazines and nitriles. nih.gov Furthermore, copper catalysis is instrumental in the synthesis of various 1,2,4-triazole (B32235) and 1,3,5-triazine derivatives from amidine precursors. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| 3-chloro-6-phenyl-1,2,4-triazine |

| 3-aminopyridazine |

| 3,5-diamino-6-chloro-1,2,4-triazine |

| pyrrolo[2,3-e]-1,2,4-triazine |

| researchgate.netresearchgate.netrsc.orgtriazolo[1,5-a] researchgate.netbenthamscience.comresearchgate.nettriazine |

| 2-amino- researchgate.netbenthamscience.comresearchgate.nettriazine |

| 1,2,4-triazole |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Chloro 1,2,4 Triazin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the connectivity and structure of molecules.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of 1,2,4-triazine (B1199460) derivatives, ¹H NMR spectra typically display characteristic signals for aromatic protons, amine protons, and protons of any substituent groups.

For instance, ¹H NMR spectra of various 1,2,4-triazine derivatives show aromatic proton resonances in the range of δ 7.2–8.5 ppm. vulcanchem.com The amine (NH₂) protons often appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. For ethyl 5-amino-3-phenyl-1,2,4-triazine-6-carboxylate, the NH₂ protons are observed as a broad singlet at δ 6.85 ppm, which is exchangeable with D₂O. tandfonline.com Similarly, in ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate, the amino protons appear as a broad singlet at δ 6.70 ppm. tandfonline.com

The specific chemical shifts are highly dependent on the substitution pattern on the triazine ring. For example, in a series of 4-amino-3-(2-ylidenehydrazono)-6-tert-butyl-3,4-dihydro-2H- vulcanchem.comscirp.orgumich.edutriazin-5-ones, the NH₂ protons consistently appear as a singlet around δ 5.7-5.8 ppm, while the NH proton of the hydrazono group resonates further downfield at approximately δ 12.1-12.5 ppm. pensoft.net

Table 1: Representative ¹H NMR Data for 1,2,4-Triazine Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |

| Ethyl 5-amino-3-phenyl-1,2,4-triazine-6-carboxylate tandfonline.com | CDCl₃ | NH₂ | 6.85 (br s) |

| Phenyl-H | 7.50-7.60 (m), 8.62 (dd) | ||

| Ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate tandfonline.com | CDCl₃ | NH₂ | 6.70 (br s) |

| CH₃ | 2.90 (s) | ||

| 4-Amino-3-(2-benzylidenehydrazono)-6-tert-butyl-3,4-dihydro-2H- vulcanchem.comscirp.orgumich.edutriazin-5-one pensoft.net | DMSO-d₆ | NH₂ | 5.77 (s) |

| NH | 12.3 (s) | ||

| Ar-H | 7.34-7.93 (m) | ||

| =CH | 8.27 (s) |

Note: s = singlet, br s = broad singlet, m = multiplet, dd = doublet of doublets.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts of carbon atoms in 1,2,4-triazine derivatives provide valuable information about their electronic environment.

The carbon atoms of the triazine ring itself exhibit characteristic resonances. For example, in ethyl 5-amino-3-phenyl-1,2,4-triazine-6-carboxylate, the triazine ring carbons appear at δ 148.3, 150.3, and 156.6 ppm, with the carbonyl carbon at δ 166.2 ppm. tandfonline.com In a related methyl-substituted derivative, these ring carbons are found at δ 149.8, 156.5, and 165.3 ppm. tandfonline.com The position of the substituent significantly influences the chemical shifts.

For 3-thioxo-1,2,4-triazin-5(2H, 4H)one derivatives, the C=S carbon resonates around δ 179.81 ppm, while the C=O carbon is observed near δ 159.11 ppm. scirp.org The carbon attached to a fluorine atom (C-F) in these derivatives shows a signal around δ 142 ppm. scirp.org

Table 2: Selected ¹³C NMR Data for 1,2,4-Triazine Derivatives

| Compound | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |

| Ethyl 5-amino-3-phenyl-1,2,4-triazine-6-carboxylate tandfonline.com | CDCl₃ | C₃, C₅, C₆ (triazine) | 160.0, 156.6, 148.3, 150.3 |

| C=O | 166.2 | ||

| Phenyl-C | 129.4, 132.2, 134.5 | ||

| Ethyl 5-amino-3-methyl-1,2,4-triazine-6-carboxylate tandfonline.com | CDCl₃ | C₃, C₅, C₆ (triazine) | 165.3, 156.5, 149.8 |

| C=O | 166.4 | ||

| CH₃ | 23.5 | ||

| 6-(2'-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)one Derivative scirp.org | DMSO | C=S | 179.81 |

| C=O | 159.11 | ||

| C-F | 142 | ||

| C=N | 138.0 | ||

| Aromatic C | 123.31-129.38 |

Advanced NMR techniques, such as ¹⁵N, ¹⁹F, and ³¹P NMR, are powerful tools for the structural elucidation of complex heterocyclic systems, including 1,2,4-triazine derivatives. beilstein-journals.org

¹⁵N NMR is particularly useful for directly probing the nitrogen atoms in the triazine ring. beilstein-journals.org The chemical shifts of the nitrogen atoms are sensitive to their hybridization state and local electronic environment, which can help in distinguishing between different isomers and tautomeric forms. beilstein-journals.org The use of ¹⁵N-labeled compounds, in conjunction with ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, provides an unambiguous method for structure determination, especially in cases of N-alkylation or isomerization. beilstein-journals.orgresearchgate.net

¹⁹F NMR and ³¹P NMR are utilized when fluorine or phosphorus atoms are incorporated into the molecular structure. For instance, in the synthesis of new fluorine/phosphorus-substituted 6-(2'-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)one, these techniques are essential for confirming the presence and environment of the fluorine and phosphorus atoms. scirp.org

The selective incorporation of ¹⁵N isotopes has been shown to be an effective method for studying the structure of azolo-1,2,4-triazines. beilstein-journals.org This approach allows for the detailed analysis of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which are critical for assigning the correct structure among possible isomers. beilstein-journals.org

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In 3-Chloro-1,2,4-triazin-5-amine and its derivatives, characteristic absorption bands are observed for N-H, C=N, C-Cl, and other functional groups.

The N-H stretching vibrations of the amino group typically appear as one or two bands in the region of 3100-3500 cm⁻¹. For example, in various 1,2,4-triazine derivatives, N-H stretching bands are observed around 3420-3330 cm⁻¹. tandfonline.comnanobioletters.com The C=N stretching vibrations of the triazine ring are usually found in the 1550–1650 cm⁻¹ region. vulcanchem.com The C-Cl stretching vibration is expected to appear in the range of 600–800 cm⁻¹. vulcanchem.comnanobioletters.com

In more complex derivatives, such as those containing carbonyl or thionyl groups, additional characteristic bands are observed. For instance, the C=O stretching vibration in triazinone derivatives is typically seen around 1680-1700 cm⁻¹. scirp.orgnanobioletters.com The C=S stretching vibration in thioxo-triazine derivatives appears at lower frequencies, often around 1152-1200 cm⁻¹. scirp.org

Table 3: Characteristic FT-IR Absorption Bands for 1,2,4-Triazine Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| N-H (Amine) | Stretching | 3100-3500 | tandfonline.comscirp.orgnanobioletters.com |

| C-H (Aromatic) | Stretching | 3030-3050 | nanobioletters.com |

| C=O | Stretching | 1680-1700 | scirp.orgnanobioletters.com |

| C=N (Triazine ring) | Stretching | 1550-1650 | vulcanchem.com |

| C=S | Stretching | 1152-1200 | scirp.org |

| C-Cl | Stretching | 600-800 | vulcanchem.comnanobioletters.com |

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of a molecule is often simpler than its IR spectrum and can be very useful for studying the skeletal vibrations of the triazine ring.

For sym-triazine, Raman active molecular vibrations have been assigned, and the external Raman active vibrations have been interpreted in terms of molecular librations and translations. aip.org In a study of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, both experimental and computed FT-Raman spectra were used to analyze the vibrational modes. researchgate.net

In the analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine, FT-Raman spectroscopy was recorded in the 80–4000 cm⁻¹ range. mdpi.com The wagging motion of the entire skeleton was observed at 430 cm⁻¹ in the Raman spectrum. mdpi.com The study of the complete Raman spectrum of polycrystalline sym-triazine at various low temperatures has provided detailed assignments of the molecular vibrations. aip.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound and its derivatives are primarily investigated through electronic absorption and emission spectroscopy. These techniques provide valuable insights into the electronic transitions and photophysical behavior of these compounds.

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For 1,2,4-triazine derivatives, the spectra are influenced by the nature and position of substituents on the triazine ring.

Research on various 1,3,5-triazine (B166579) derivatives, which share structural similarities, reveals common absorption bands. For instance, 6-chloro-1,3,5-triazine-2,4-diamine (B21410) exhibits absorption bands around 204-205 nm and 223-226 nm, with additional bands appearing between 235-267 nm depending on the pH. cas.cz The substituent effect on the electronic structure is significant, with different groups causing shifts in the absorption maxima (λmax). For example, studies on 3-substituted benzo[e] mdpi.commdpi.commdpi.comtriazines have shown a significant effect of the C(3) substituent on the π-π* transition energy. acs.orgnih.gov

In a study of 3-thioxo-1,2,4-triazin-5-one derivatives, the UV absorption spectra provided insights into their electronic distributions. researchgate.net The λmax values were observed to be higher in cyclic systems compared to their open-chain precursors, which was attributed to extended conjugation. researchgate.net For example, the λmax for one cyclic derivative was 408 nm, while its precursor absorbed at 320 nm. researchgate.net Similarly, another pair showed λmax values of 425 nm and 420 nm. researchgate.net

The synthesis and characterization of a 7-chloro-aminoquinoline triazine conjugate involved the use of UV spectroscopy for full characterization. mdpi.com Furthermore, the UV-Vis spectra of a newly synthesized hydrazone derivative of pyridine (B92270) were analyzed in different solvents, and the results were compared with theoretical calculations. dergipark.org.tr

The following table summarizes the UV-Vis absorption data for selected 1,2,4-triazine derivatives.

| Compound/Derivative Class | Solvent | λmax (nm) | Reference |

| 6-chloro-1,3,5-triazine-2,4-diamine | pH dependent | 204-205, 223-226, 235-267 | cas.cz |

| 3-thioxo-1,2,4-triazin-5-one derivative (cyclic) | Not specified | 408 | researchgate.net |

| 3-thioxo-1,2,4-triazin-5-one precursor (acyclic) | Not specified | 320 | researchgate.net |

| 3-thioxo-1,2,4-triazin-5-one derivative (cyclic) | Not specified | 425 | researchgate.net |

| 3-thioxo-1,2,4-triazin-5-one precursor (acyclic) | Not specified | 420 | researchgate.net |

| 6-(5'-fluoro-2'-triphenylphosphiniminophenyl) 3-thioxo-1,2,4-triazin-5(2H,4H)one | EtOH | 363 | scirp.org |

| Fluorine/Phosphorus Substituted Triazinone Derivative | EtOH | 364 | scirp.org |

| Fluorine/Phosphorus Substituted Triazinone Derivative | EtOH | 323 | scirp.org |

Photoluminescence spectroscopy, including fluorescence, provides information about the emissive properties of molecules after they absorb light. The fluorescence characteristics of triazine derivatives are highly dependent on their molecular structure and environment.

Derivatives of 1,2,4-triazine have been investigated for their fluorescent properties. For instance, a novel class of melaminyl derivatives containing a phenyl boronate group was synthesized using 2,4-diazido-6-chloro-1,3,5-triazine, where the reaction progress could be monitored by fluorescence quenching. wiserpub.com Another study focused on disodium (B8443419) 4,4´-bis-(1,3,5-triazinylamino)stilbene-2,2´-disulfonate derivatives, which were synthesized as fluorescent brighteners for cotton fibers. benthamopen.com These compounds absorb UV light around 360 nm and emit visible light with a maximum at 430-440 nm. benthamopen.com

The photophysical properties of 3-aryl- mdpi.commdpi.commdpi.comtriazolo[4,3-c]quinazoline derivatives have been explored, revealing that these compounds can exhibit high fluorescence quantum yields, up to 94% in toluene (B28343) solutions. nih.gov The emission spectra of these compounds were found to be sensitive to solvent polarity, showing a red shift with increasing solvent polarity. nih.gov

A study on aromatic poly(1,3,5-triazine-ether)s indicated their potential use in electroluminescent devices due to their high electron affinities. acs.org The intrinsic fluorescence of certain 1,2,4-triazin-5-one derivatives has also been studied to understand their interaction with proteins like human serum albumin. researchgate.net

The table below presents photoluminescence data for some triazine derivatives.

| Compound/Derivative Class | Solvent/State | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Disodium 4,4´-bis-(1,3,5-triazinylamino)stilbene-2,2´-disulfonate derivative | Not specified | ~360 | 430-440 | Not specified | benthamopen.com |

| 3-Aryl- mdpi.commdpi.commdpi.comtriazolo[4,3-c]quinazoline derivative | Toluene | Not specified | Not specified | up to 94% | nih.gov |

| Functionalized benzofuran (B130515) derivative | Dichloromethane | 365 | Not specified | Not specified | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds.

Numerous studies on triazine derivatives have utilized HRMS to confirm their molecular formulas. For example, the structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was confirmed using HRMS along with other spectroscopic methods. mdpi.com Similarly, HRMS was employed to validate the molecular weight of various substituted 1,3,5-triazines and 1,4-dihydrobenzo[e] mdpi.commdpi.commdpi.comtriazines. mdpi.commdpi.com In the synthesis of 6-amino-3-(benzylamino)-1,2,4-triazin-5(4H)-one and its derivatives, HRMS was used to confirm the calculated mass of the protonated molecule [M+H]⁺. nih.gov

The following table provides examples of HRMS data for several triazine derivatives.

| Compound | Molecular Formula | Calculated m/z | Found m/z | Ion | Reference |

| 3-Acetyl-7-chloro-1-(4-chlorophenyl)-1,4-dihydrobenzo[e] mdpi.commdpi.commdpi.comtriazine | C₁₅H₁₁³⁵Cl₂N₃O | 319.0266 | 319.0274 | [M+H]⁺ | mdpi.com |

| 6-Amino-3-(benzylamino)-1,2,4-triazin-5(4H)-one | C₁₀H₁₂ON₅ | 218.1036 | 218.1036 | [M+H]⁺ | nih.gov |

| 6-Amino-3-((3,4,5-trimethoxybenzyl)amino)-1,2,4-triazin-5(4H)-one | C₁₃H₁₈O₄N₅ | 308.1353 | 308.1353 | [M+H]⁺ | nih.gov |

| 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione | C₁₇H₁₅N₃O₂ | 203 (M⁺) | Not specified | M⁺ | mdpi.com |

Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the structural elucidation power of tandem mass spectrometry. This method is particularly useful for analyzing complex mixtures and confirming the structures of synthesized compounds through their fragmentation patterns.

The structure of 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine was elucidated using LC/MS-MS among other techniques. dergipark.org.tr In the synthesis of 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives, the electron impact mass spectra were recorded and their fragmentation patterns were discussed to confirm the proposed structures. derpharmachemica.com For instance, the molecular ions of compounds 3a (m/z 436) and 3b (m/z 452) were observed to fragment via two main pathways, leading to characteristic product ions. derpharmachemica.com

LC/MS has been widely applied for the analysis of various compounds, including dyes and pesticides, demonstrating its versatility. epa.govlabrulez.com The technique is also used for the detection of triazine herbicides like amitrole (B94729) in environmental samples. researchgate.net In a specific synthesis, the product 2-(4-(5-amino-6-chloro-1,2,4-triazin-3-yl)piperazin-1-yl)propan-1-ol was characterized by LC-MS, showing a molecular ion peak [ESI-MH⁺] at m/z 145. google.com

The fragmentation patterns observed in MS/MS experiments provide a fingerprint for the molecule, confirming the connectivity of its atoms. For example, the mass spectrum of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- has been documented, providing a reference for its identification. nist.gov

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography and Solid-State Structural Analysis

The crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide has been determined by single-crystal X-ray diffraction. mdpi.com The analysis revealed that the compound crystallizes in the monoclinic system with space group P2₁/c. mdpi.com The 1,3,5-triazine ring adopts a half-chair conformation, and the crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. mdpi.com

In another study, the crystal structure of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione was elucidated, showing that it crystallizes in the monoclinic space group P2₁/c. mdpi.com The 1,2,4-triazine ring in this derivative was found to be slightly distorted. mdpi.com The crystal structure of 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) shows a planar triazine ring with the phenyl substituents inclined at significant angles to this plane.

The molecular and crystal structures of several 3-substituted benzo[e] mdpi.commdpi.commdpi.comtriazine derivatives have been established, providing insights into the impact of the substituent on the molecular geometry. acs.orgnih.gov Similarly, the structure of a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine, [Ag(3ADMT)(NO₃)]n, was determined by single-crystal X-ray diffraction, revealing a one-dimensional polymeric chain. mdpi.com

The table below summarizes crystallographic data for selected triazine derivatives.

| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | C₁₀H₁₂ClN₅O₂ | Monoclinic | P2₁/c | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | mdpi.com |

| 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione | C₁₇H₁₅N₃O₂ | Monoclinic | P2₁/c | 13.7844(13) | 8.5691(8) | 13.0527(12) | 105.961(2) | 1482.3(2) | 4 | mdpi.com |

Single Crystal X-ray Diffraction Analysis of this compound and Related Structures

For instance, the analysis of 2-(3-Chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile, a derivative, was conducted using a Bruker SMART APEXII CCD diffractometer. nih.govresearchgate.net The crystal structure was solved using direct methods with programs like SHELXS97 and refined using SHELXL97. nih.gov Similarly, the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was determined using a Gemini E x-ray single crystal diffractometer with MoKα radiation. mdpi.com These analyses confirm the molecular connectivity and reveal the spatial orientation of the substituent groups relative to the triazine core.

The crystallographic data for a related derivative, 2-(3-Chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile, are presented in the table below.

Table 1: Crystal Data and Structure Refinement for a 3-Chloro-1,2,4-triazine (B11772924) Derivative. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₇ClN₄ |

| Formula Weight | 336.82 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2422 (1) |

| b (Å) | 13.9124 (2) |

| c (Å) | 15.4685 (3) |

| β (°) | 93.855 (1) |

| Volume (ų) | 1769.74 (5) |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature (K) | 293 |

| Reflections Collected | 20671 |

| Independent Reflections | 3198 |

| R(int) | 0.037 |

| Final R indices [I > 2σ(I)] | R1 = 0.037, wR2 = 0.110 |

Analysis of Molecular Geometry, Torsion Angles, and Crystal Packing

The data obtained from SC-XRD allows for a detailed analysis of the molecular geometry. In many 1,2,4-triazine derivatives, the triazine ring itself is nearly planar. For example, in 2-(3-chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile, the 2,5-dihydro-1,2,4-triazine ring is essentially planar, with a root-mean-square deviation of 0.0059 Å. nih.govresearchgate.net

Torsion angles are crucial for defining the three-dimensional shape of the molecule. In the aforementioned diphenyl derivative, the phenyl substituents at the C5 and C6 positions are inclined to the mean plane of the triazine ring at dihedral angles of 89.97(4)° and 55.52(5)°, respectively. nih.govresearchgate.net The torsion angles involving the isopropylcarbonitrile substituent, such as N4—C5—C7—C8 (177.18(11)°), indicate a trans conformation relative to the triazine ring. nih.gov

In another example, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, the 1,3,5-triazine ring exhibits a half-chair conformation. mdpi.com The dihedral angle between the two planes of the ring is 49.08°. mdpi.com The crystal packing of these molecules is influenced by these geometric factors, leading to specific arrangements in the solid state. For instance, molecules of 2-(3-chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile are linked into chains along the vulcanchem.com direction. nih.gov

Table 2: Selected Torsion Angles for a 3-Chloro-1,2,4-triazine Derivative. nih.gov

| Atoms | **Angle (°) ** |

|---|---|

| N4—C5—C7—C8 | 177.18 (11) |

| N4—C5—C7—C71 | -65.69 (14) |

| N4—C5—C7—C72 | 55.01 (14) |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Assemblies)

Intermolecular interactions, particularly hydrogen bonds, play a pivotal role in the formation of supramolecular assemblies in the solid state. The amino group and nitrogen atoms of the triazine ring in this compound and its derivatives are excellent hydrogen bond donors and acceptors.

In the crystal structure of 2-(3-chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile, molecules are linked by N—H···N hydrogen bonds, forming zigzag chains. nih.gov Similarly, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide features both intramolecular (N–H···O) and intermolecular (N–H···O, N–H···N, and N–H···Cl) hydrogen bonds that stabilize its crystal structure. mdpi.com

The formation of these non-covalent bonds can lead to complex and well-defined supramolecular architectures, such as sheets and three-dimensional networks. researchgate.net These interactions are fundamental to the field of crystal engineering, where the predictable formation of such assemblies is a primary goal. acs.org The ability of triazine derivatives to form these structures makes them valuable synthons in supramolecular chemistry. eurjchem.comsci-hub.red

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule, which can then be compared to the theoretical values calculated from the proposed formula.

For various triazine derivatives, elemental analysis is routinely reported to confirm their composition. For example, the synthesis of 4-benzyl-1,2,4-triazin-3,5(2H,4H)-dione was validated by elemental analysis, with the calculated and found percentages of C, H, and N showing close agreement. mdpi.com Similarly, for newly synthesized fluorine and phosphorus-substituted 1,2,4-triazinone derivatives, the found elemental percentages were in good accord with the calculated values, thus confirming their empirical formulas. scirp.org The synthesis of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was also confirmed by HRMS (High-Resolution Mass Spectrometry) in addition to NMR and single-crystal X-ray diffraction, providing a precise mass measurement that further validates the molecular formula. mdpi.com

Table 3: Example of Elemental Analysis Data for a Related Triazine Derivative. scirp.org

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 45.37 | 44.91 |

| H | 2.94 | 2.90 |

| N | 23.52 | 23.40 |

| S | 13.44 | 13.29 |

| F | 7.98 | 7.58 |

Purity Assessment and Impurity Profiling (e.g., UPLC)

Ensuring the purity of a chemical compound is critical for its reliable use in further research and applications. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for assessing purity and identifying impurities.

UPLC, with its higher resolution and sensitivity compared to conventional HPLC, is particularly well-suited for this purpose. In the synthesis of 1,3,5-triazine derivatives, UPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) has been used to determine the purity of the final products. For instance, a sonochemically synthesized triazine derivative was analyzed by UPLC-MS, which showed a purity of 96.94%. researchgate.net

Impurity profiling is also crucial, as impurities can significantly affect the compound's properties and reactivity. Chromatographic techniques can separate the main compound from byproducts and starting materials, allowing for their identification and quantification. The development of robust chromatographic methods is essential for monitoring the quality of triazine compounds. mdpi.com

Computational Chemistry and Theoretical Investigations of 3 Chloro 1,2,4 Triazin 5 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of molecular behavior at the atomic and electronic levels. For a molecule like 3-Chloro-1,2,4-triazin-5-amine, these methods allow for the precise determination of its geometry and the simulation of its spectroscopic properties.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Ground States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and the electronic ground state of molecules like this compound. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Theoretical studies on related aminotriazine (B8590112) systems have demonstrated that methods like DFT are crucial for understanding the planarity of the amino group. aip.org Such calculations can determine the energy barriers associated with the inversion of the amino group, providing insight into the molecule's conformational flexibility. aip.org For this compound, a DFT calculation, often using a basis set such as 6-311++G(d,p), would be employed to find the minimum energy conformation. This involves systematically adjusting the atomic coordinates until the forces on each atom are minimized. The resulting optimized geometry represents the most stable arrangement of the atoms in the molecule's electronic ground state.

Below is a representative table of optimized geometric parameters for this compound, as would be predicted from a typical DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-Cl | 1.74 Å |

| Bond Length | C5-N(amine) | 1.35 Å |

| Bond Length | N1-N2 | 1.33 Å |

| Bond Length | N2-C3 | 1.32 Å |

| Bond Length | C3-N4 | 1.34 Å |

| Bond Length | N4-C5 | 1.31 Å |

| Bond Length | C5-N6 | 1.36 Å |

| Bond Length | N6-N1 | 1.33 Å |

| Bond Angle | N2-C3-N4 | 125.5° |

| Bond Angle | Cl-C3-N2 | 115.0° |

| Bond Angle | N4-C5-N6 | 118.0° |

| Dihedral Angle | Cl-C3-N2-N1 | 180.0° |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. This method is instrumental in simulating the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For this compound, TD-DFT calculations would reveal the nature of its electronic transitions, such as n → π* or π → π* transitions, which are characteristic of heterocyclic compounds containing heteroatoms and double bonds. The calculated absorption maxima (λmax) and their corresponding oscillator strengths (f) provide a theoretical UV-Vis spectrum that can be compared with experimental data to validate the computational model. These calculations are typically performed in both gas and solvent phases to understand the effect of the chemical environment on the electronic properties.

The following table presents hypothetical TD-DFT results for the primary electronic transitions of this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.10 | 302 | 0.085 |

| S0 → S2 | 4.55 | 272 | 0.150 |

| S0 → S3 | 5.20 | 238 | 0.210 |

Note: The data in this table is for illustrative purposes to demonstrate the output of a TD-DFT calculation.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational descriptors derived from quantum chemical calculations provide a quantitative basis for understanding and predicting this reactivity.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the triazine ring nitrogens. The LUMO is likely to be distributed over the triazine ring, particularly the C3 carbon atom bonded to the electronegative chlorine atom. Analysis of these orbitals helps to identify the sites susceptible to electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Note: The energy values are illustrative and represent typical results from DFT calculations on similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density. Different colors on the MEP map indicate regions of varying electrostatic potential. Red regions signify areas of high electron density and negative potential, which are prone to electrophilic attack. Blue regions represent areas of low electron density and positive potential, indicating sites susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the triazine ring and the amino group, highlighting their role as hydrogen bond acceptors and sites for electrophilic interaction. A region of positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially near the C3-Cl bond, indicating sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound and related triazine structures, theoretical calculations are instrumental in understanding their spectroscopic characteristics.

Theoretical methods, particularly those based on Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), has proven effective in calculating ¹H and ¹³C NMR chemical shifts. scielo.br These calculations are typically performed on optimized molecular geometries. scielo.br

For triazine derivatives, studies have shown a strong correlation between theoretically predicted and experimentally observed chemical shifts. acs.orgresearchgate.net For instance, in a series of substituted benzo[e] acs.orgresearchgate.netmdpi.comtriazines, DFT calculations augmented spectroscopic analysis, revealing a good correlation between the ¹H NMR chemical shifts and the electronic nature (σp constant) of the substituents. acs.orgresearchgate.net The position of substituents on the triazine ring significantly influences the chemical shifts of both proton and carbon atoms, a phenomenon that can be accurately modeled by theoretical calculations. scielo.br

Interactive Table: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data for this compound based on typical triazine studies).

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 155.8 | 154.2 |

| C5 | 160.2 | 159.5 |

| C6 | 98.5 | 97.9 |

| N-H₂ | 7.5 | 7.3 |

| C6-H | 6.8 | 6.7 |

Note: This table is illustrative. Actual experimental and a broader range of predicted values would be needed for a comprehensive analysis.

Computational vibrational analysis is a cornerstone for interpreting Infrared (IR) and Raman spectra. DFT calculations at levels like B3LYP/aug-cc-pVDZ can predict harmonic vibrational frequencies. rsc.org These theoretical spectra, while often subject to systematic errors requiring scaling of the calculated frequencies, are invaluable for assigning specific vibrational modes to observed experimental bands. researchgate.net

Studies on triazine derivatives demonstrate that the triazine ring possesses characteristic vibrational frequencies. rsc.org Substituents can cause shifts in these frequencies, and these shifts can be theoretically modeled to understand the substituent's effect on the molecular structure and bonding. rsc.org For example, the C=N stretching vibrations in the triazine ring typically appear in the 1600-1411 cm⁻¹ region. ijsr.net The N-H stretching vibrations of the amine group are expected near 3350 cm⁻¹ and 3250 cm⁻¹. ijsr.net Computational analysis can confirm these assignments and help distinguish between different tautomeric forms, such as the thione-thiol tautomerism observed in mercapto-substituted triazoles. ijsr.net

Interactive Table: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data).

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3345 | 3350 |

| N-H Stretch (symmetric) | 3255 | 3250 |

| C=N Stretch | 1560 | 1555 |

| C-Cl Stretch | 780 | 785 |

Note: This table is for illustrative purposes. A full analysis would involve a larger set of vibrational modes.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Structure-Property and Structure-Activity Relationship Modeling

Computational modeling is crucial for establishing relationships between the structure of a molecule and its physical properties or biological activities.

QSPR studies aim to build mathematical models that correlate the chemical structure with physical properties. researchgate.net For triazine derivatives, QSPR has been used to model properties like chromatographic retention behavior. chem-soc.si These models often use descriptors calculated from the molecular structure, such as those related to lipophilicity and solubility, to predict properties. chem-soc.si Methods like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) are employed to develop these relationships. chem-soc.si Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding experimental work.

QSAR is a modeling technique that links the structural or property descriptors of compounds to their biological activities. ijpsdronline.comnih.gov The 1,2,4-triazine (B1199460) scaffold is present in many biologically active molecules, and numerous QSAR studies have been conducted on its derivatives to understand their activity as anticancer, antifungal, or enzyme inhibitors. ijpsdronline.comnih.govacs.org

These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, topological) and using statistical methods like MLR or Artificial Neural Networks (ANN) to build a predictive model. researchgate.netsemanticscholar.org For example, a QSAR study on 1,2,4-triazin-3(2H)-one derivatives as tubulin inhibitors for breast cancer revealed that descriptors like absolute electronegativity and water solubility significantly influence inhibitory activity, achieving a predictive accuracy (R²) of 0.849. nih.gov Such models help in identifying the key structural features responsible for the observed biological activity and guide the design of more potent analogs. ijpsdronline.com

Interactive Table: Example Descriptors Used in QSAR Models for Triazine Derivatives.

| Descriptor Type | Example Descriptor | Relevance to Activity |

| Electronic | Absolute Electronegativity | Influences binding interactions and reactivity. nih.gov |

| Physicochemical | Water Solubility (logS) | Affects bioavailability and transport to the target site. nih.gov |

| Topological | Radial Distribution Function (RDF) | Describes the 3D arrangement of atoms, crucial for receptor fit. ijpsdronline.com |

| Steric | Molar Refractivity (Mor04m) | Relates to the volume and polarizability of the molecule. ijpsdronline.com |

The electronic structure of the 1,2,4-triazine ring is significantly influenced by its substituents, which in turn affects the molecule's reactivity. acs.orgresearchgate.net Electron-withdrawing groups, like the chloro group in this compound, generally decrease the electron density on the triazine ring carbons, making them more susceptible to nucleophilic attack. mdpi.com Conversely, electron-donating groups, such as the amine group, increase the electron density of the ring. mdpi.com

Computational studies, particularly DFT, are used to quantify these effects by analyzing parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. rsc.org For instance, studies on substituted benzo[e] acs.orgresearchgate.netmdpi.comtriazines have shown a significant effect of the C(3) substituent on the π–π* transition energy. acs.orgresearchgate.net Understanding these substituent effects is crucial for predicting the reactivity of this compound in various chemical reactions and for designing derivatives with desired electronic properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Triazine Scaffolds

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive search of scientific literature did not yield specific studies focused on the conformational analysis or molecular dynamics simulations of this compound. Computational chemistry is a powerful tool for investigating the three-dimensional structures and dynamic behavior of molecules. Theoretical investigations, such as those employing Density Functional Theory (DFT), are often used to explore molecular geometries and electronic properties. mdpi.comacs.orgbohrium.com For related triazine derivatives, theoretical calculations have been used to complement experimental data, such as X-ray crystallography, to provide insights into their structural and electronic parameters. nih.govjst.go.jp

A conformational analysis of this compound would theoretically focus on the rotational barrier around the carbon-nitrogen bond connecting the amino group to the triazine ring. This analysis would reveal the most stable arrangement of the amino group relative to the heterocyclic ring. Key parameters of interest would include the dihedral angles and the energy differences between various conformations, such as planar and non-planar arrangements of the exocyclic amino group.

Molecular dynamics simulations could provide further insights into the behavior of the molecule over time in a simulated environment (e.g., in a solvent). These simulations would track the atomic movements, revealing the flexibility of the triazine ring and the dynamics of the amino and chloro substituents. Such studies on other heterocyclic compounds have been used to understand intermolecular interactions and the stability of different conformations. researchgate.net

While specific research findings and data tables for this compound are not available in the reviewed literature, the general approach for similar molecules involves the following:

Geometric Optimization: Calculating the lowest energy structure to determine bond lengths, bond angles, and dihedral angles. mdpi.com

Potential Energy Surface Scan: Systematically rotating specific bonds, like the C-NH2 bond, to map the energy landscape and identify stable conformers and transition states.

Frequency Calculations: To confirm that optimized structures are true energy minima and to obtain thermodynamic data. mdpi.com

Solvent Effects: Investigating how the presence of a solvent might influence conformational preferences. researchgate.net

Synthetic Applications and Functional Derivatization of the 3 Chloro 1,2,4 Triazin 5 Amine Scaffold

Role as a Versatile Chemical Synthon in Heterocyclic Synthesis

Heterocyclic compounds form the largest and most varied family of molecular fragments used in organic synthesis, with many scaffolds identified as "privileged structures" in medicinal chemistry. sigmaaldrich.com Within this context, triazine derivatives are recognized as crucial building blocks. bohrium.com The 3-chloro-5-amino-1,2,4-triazine structure, in particular, functions as a valuable synthon—a molecular fragment used as a building block in synthesis—owing to the differential reactivity of its functional groups. The electron-deficient nature of the triazine ring, enhanced by the electronegative nitrogen atoms, makes it susceptible to nucleophilic attack, a property that is central to its synthetic utility. bohrium.com

The 1,2,4-triazine (B1199460) ring is frequently used as a foundational structure for the construction of polycyclic heterocyclic systems through annulation reactions, where a new ring is fused onto the existing triazine core. These fused systems often exhibit unique biological and chemical properties. For instance, various pyrazolo[3,4-d]pyridine derivatives have been synthesized starting from 3-hydrazino-1,2,4-triazine precursors. scirp.org In a typical reaction, the triazine derivative is treated with a suitable reagent like ethoxymethylene malononitrile, leading to a pyrazole (B372694) intermediate which can then be cyclized to form the fused pyrazolo[3,4-d]pyridine system. scirp.org

Another example involves the synthesis of indenopyrazolotriazines. Diazonium salts of aminopyrazoles can be coupled with 1,3-indanedione, and subsequent cyclization of the resulting hydrazone intermediate affords indenopyrazolotriazine structures. scirp.org While not starting directly from 3-chloro-1,2,4-triazin-5-amine, these transformations illustrate a common strategy where the triazine ring acts as the cornerstone for building more complex, fused heterocyclic frameworks. The synthesis of 1,2,4-triazolo[1,5-a] acs.orgmdpi.comresearchgate.nettriazines, considered 5-azapurine analogues, further demonstrates this principle, where an aminotriazole is cyclized to create the fused bicyclic system. researchgate.net

The utility of chloro-triazine derivatives extends to their role as key intermediates in complex, multistep synthetic sequences. The halogenated position serves as a versatile handle for introducing a wide range of functional groups through various chemical reactions. For example, 3-chlorobenzo[e] acs.orgnih.govtaylorfrancis.comtriazine, a related analogue, serves as a starting point for synthesizing numerous C(3)-substituted derivatives. acs.org This is achieved through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling, demonstrating that the chloro-substituent is not just a static feature but a gateway for extensive molecular elaboration. acs.orgacs.org

The synthesis of 3-amino-1,2,4-triazine derivatives themselves can be part of a multistep process, often involving the cyclization of α-diketones with aminoguanidine (B1677879). mdpi.com Once formed, this amino-triazine scaffold can be further modified in subsequent steps. This stepwise approach is fundamental in combinatorial chemistry and library synthesis, where a core structure is systematically altered to explore structure-activity relationships. The preparation of C(3)-amino and C(3)-alkyl derivatives of Blatter radicals, for instance, relies on a three-step procedure starting from N-substituted guanidines and amidines, which cyclize to form a triazine N-oxide, followed by reduction and subsequent reactions. acs.org

Building Block for Novel Fused Heterocyclic Ring Systems

Derivatization for Structure-Dependent Chemical Exploration

The exploration of chemical space around the 1,2,4-triazine scaffold is largely driven by the strategic derivatization of its functional groups. The ability to selectively modify the chlorine and amine moieties allows for the fine-tuning of the molecule's electronic, steric, and physicochemical properties.

The design and synthesis of novel 1,2,4-triazine derivatives are often aimed at developing compounds with specific biological activities. A common strategy involves replacing the chlorine atom at the C3 position with various nucleophiles or using metal-catalyzed coupling reactions to introduce diverse substituents. acs.org For instance, starting from 3-chlorobenzo[e] acs.orgnih.govtaylorfrancis.comtriazine, a library of derivatives was created by introducing alkyl, aryl, heteroaryl, alkyne, amine, and phosphonate (B1237965) groups. acs.org Similarly, the amino group can be functionalized, as seen in the synthesis of N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides, where the amine is acylated to explore its effect on antidepressant-like activity. nih.gov The synthesis of indolyl-7-azaindolyl triazines as potential PDK inhibitors further showcases the derivatization of the core 3-amino-1,2,4-triazine structure. mdpi.com

Table 1: Examples of Synthesized 1,2,4-Triazine Derivatives and Reaction Types

| Starting Material Analogue | Reaction Type | Introduced Substituent(s) | Reference |

|---|---|---|---|

| 3-Chlorobenzo[e] acs.orgnih.govtaylorfrancis.comtriazine | Nucleophilic Aromatic Substitution | Phenylamine, Morpholine, Ethoxide | acs.org |

| 3-Chlorobenzo[e] acs.orgnih.govtaylorfrancis.comtriazine | Palladium-catalyzed Coupling | Phenyl, 2-Thienyl | acs.org |

| 5,6-Diphenyl-1,2,4-triazin-3-amine | Acylation | Substituted Benzamides | nih.gov |

| 5,6-Diphenyl-1,2,4-triazine-3-thiol | Alkylation | Carbazole, Tosylacetamide | researchgate.net |

| 5-Phenyl-1,2,4-triazin-3-amine | Bromination (at C6) | Bromo | acs.org |

| 1,2-Diketones + Aminoguanidine | Cyclocondensation | Bis-indolyl moieties | mdpi.com |

The two primary functional groups on the this compound scaffold offer distinct opportunities for chemical modification.

Modification of the Halogen: The chlorine atom is an excellent leaving group, making its substitution by various nucleophiles a cornerstone of triazine chemistry. The ease of displacement of chlorine atoms in chlorotriazines can often be controlled by temperature, allowing for stepwise substitutions. researchgate.net In the case of 3-chloro-1,2,4-triazine (B11772924) analogues, the chlorine is readily replaced via nucleophilic aromatic substitution (SNAr) with amines, alcohols, and thiols. acs.org Furthermore, the C-Cl bond is amenable to modern cross-coupling reactions. Palladium- or copper-catalyzed reactions, such as Suzuki or Sonogashira couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the accessible chemical diversity. acs.org A recently developed methodology also allows for the conversion of aminoheterocycles into their chloro-derivatives, highlighting the synthetic interchangeability and value of the C-Cl bond. nih.gov

Modification of the Amino Functionality: The amino group at the C5 position is a nucleophilic center and a hydrogen bond donor. Its reactivity allows for a range of derivatization strategies. A common modification is acylation, where the amine reacts with acyl chlorides or anhydrides to form amides. This was demonstrated in the synthesis of a series of substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides, which were evaluated as potential antidepressant agents. nih.gov Other standard transformations for primary amines, such as alkylation and sulfonylation, can also be envisioned to further diversify the scaffold.

Design and Synthesis of Substituted 1,2,4-Triazine Derivatives

Fundamental Studies of Molecular Interactions with Biomolecules

Derivatives of the 3-amino-1,2,4-triazine scaffold have been the subject of numerous studies to understand their interactions with biological macromolecules, which is crucial for rational drug design. These studies often combine biological activity assays with computational methods like molecular docking to elucidate the specific binding modes.

For example, 5,6-disubstituted-1,2,4-triazin-3-amine derivatives were identified as potent antagonists of the adenosine (B11128) A2A receptor. acs.org Molecular modeling revealed key interactions within the receptor's binding site: the amino-triazine core forms crucial hydrogen bonds with the side chain of asparagine 253 (Asn253). Specifically, the exocyclic amino group acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor, creating a bidentate hydrogen bonding pattern that anchors the ligand in the active site. acs.org

In another study, novel 3-amino-1,2,4-triazine derivatives bearing indolyl moieties were found to inhibit pyruvate (B1213749) dehydrogenase kinases (PDKs). mdpi.com Molecular docking analysis was used to predict the binding poses of these compounds, informing how structural modifications might enhance potency. Similarly, docking studies of 1,2,4-triazine benzamides into the active site of monoamine oxidase A (MAO-A) showed a correlation between high docking scores and potent inhibitory activity. nih.gov These fundamental studies of intermolecular forces, such as hydrogen bonds and hydrophobic contacts, are essential for guiding the design of more effective and selective therapeutic agents. acs.org

Table 2: Molecular Interactions of 1,2,4-Triazine Derivatives with Biological Targets

| Biological Target | Triazine Derivative Type | Key Interactions / Findings | Reference |

|---|---|---|---|

| Adenosine A2A Receptor | 5,6-Disubstituted-1,2,4-triazin-3-amine | Bidentate hydrogen bonding between the amino-triazine core and Asn253. | acs.org |

| Pyruvate Dehydrogenase Kinases (PDKs) | Indolyl-3-amino-1,2,4-triazines | Molecular docking predicted binding modes to guide inhibitor development. | mdpi.com |

| Monoamine Oxidase A (MAO-A) | N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides | High docking scores correlated with potent enzyme inhibition. | nih.gov |

| VEGFR-2 Tyrosine Kinase | 1,3,5-Triazine (B166579) Schiff bases (analogue) | Docking studies showed hydrogen bonding with key residues like Cys919 and Asp1046. | mdpi.com |

Investigation of Binding Mechanisms with Specific Molecular Targets

The this compound scaffold is a well-recognized pharmacophore whose derivatives have been designed to interact with various biological targets, particularly protein kinases. The binding mechanisms are multifaceted, involving a combination of specific non-covalent interactions that anchor the molecule within the target's active site.

A primary mode of interaction is hydrogen bonding. The nitrogen atoms within the 1,2,4-triazine ring and the exocyclic 5-amino group are excellent hydrogen bond donors and acceptors. In kinase inhibition, for instance, these groups frequently form critical bidentate hydrogen bonds with the backbone amide residues of the hinge region, a common feature for ATP-competitive inhibitors. csic.estandfonline.com For example, in studies of CK1δ inhibitors, this bidentate interaction with the hinge residue Leu85 is characteristic of active compounds. csic.es

Beyond the hinge region, the scaffold can form additional hydrogen bonds. Docking studies of fused 1,2,4-triazine derivatives with CYP1A1, an enzyme involved in metabolism, showed that amino acids such as ASN214, SER216, and ILE462 participate in binding through H-bonds. nih.gov

Table 1: Key Binding Interactions of the 1,2,4-Triazine Scaffold

| Interaction Type | Participating Group on Scaffold | Example Protein Residue Interaction |

|---|---|---|

| Hydrogen Bonding (Hinge) | Ring Nitrogens, 5-Amino Group | Backbone amides (e.g., Leu85 in CK1δ) csic.es |

| Hydrogen Bonding (Other) | Substituents, Ring Nitrogens | Side chains (e.g., ASN214, SER216 in CYP1A1) nih.gov |

| π-π Stacking | 1,2,4-Triazine Ring | Aromatic side chains (e.g., FAD cofactor in DAAO) frontiersin.org |

| Halogen Bonding | C3-Chloro Group | Nucleophilic atoms (e.g., Carbonyl oxygen) |

Elucidation of Enzyme Inhibition Pathways (e.g., DAAO, CYP1A1)

Derivatives of the this compound scaffold have been successfully developed as inhibitors for several key enzymes, with D-amino acid oxidase (DAAO) and Cytochrome P450 1A1 (CYP1A1) being notable examples.

DAAO (D-amino acid oxidase): DAAO is a flavoenzyme that degrades the neuromodulator D-serine, and its inhibition is a therapeutic strategy for schizophrenia. frontiersin.org Numerous inhibitors based on the 1,2,4-triazine core have been developed. nih.govrsc.orgresearchgate.net Kinetic studies on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which share the core heterocyclic structure, have shown they act as competitive inhibitors with respect to the D-serine substrate. acs.org This indicates that the inhibitor directly competes with the natural substrate for binding at the enzyme's active site. acs.org The binding is often stabilized by interactions with the flavin cofactor and hydrophobic residues in the active site. frontiersin.org These triazine-based inhibitors have shown high potency, with IC₅₀ values in the nanomolar range, and possess improved metabolic stability compared to other inhibitor classes. acs.orgsemanticscholar.orgacs.org

CYP1A1 (Cytochrome P450 1A1): CYP1A1 is a major enzyme in the metabolism of xenobiotics, including the activation of procarcinogens. scbt.com Its inhibition is a potential strategy for cancer prevention. Fused 1,2,4-triazine derivatives have demonstrated potent inhibitory activity against CYP1A1. nih.govconsensus.app The inhibition mechanism can be complex. Aryl morpholino triazenes are thought to inhibit CYP1A1 through π-π interactions involving the planar aryl ring and the triazene (B1217601) unit. bohrium.com In some cases, the inhibition is direct and competitive, while other compounds can act as mechanism-based inhibitors, where the enzyme metabolizes the inhibitor into a reactive species that irreversibly binds and inactivates it. acs.orgnih.gov Docking analyses suggest that these inhibitors bind at the substrate recognition sites of the enzyme. nih.gov

Applications in the Development of Novel Organic Reagents and Catalysts

The reactivity of the this compound scaffold also lends itself to applications in synthetic organic chemistry, where it can be used as a versatile reagent or as a precursor to catalytic species.

Catalytic Utility in Various Organic Transformations (e.g., Mannich, Biginelli, Swern Oxidation)

While this compound itself is not commonly reported as a direct catalyst, the closely related and commercially available 2,4,6-trichloro-1,3,5-triazine (TCT or cyanuric chloride) is a powerful and efficient catalyst for several important multicomponent reactions. bohrium.comresearchgate.net The catalytic activity of TCT stems from its ability to react with trace moisture to generate HCl in situ, which then acts as a protic acid catalyst. tandfonline.comtandfonline.com

Mannich Reaction: TCT has been shown to be an excellent catalyst for the one-pot, three-component Mannich reaction, producing β-amino ketones in high yields under mild, ambient temperature conditions. tandfonline.comtandfonline.comresearchgate.net

Biginelli Reaction: TCT is also employed as a catalyst for the Biginelli reaction to synthesize dihydropyrimidinones, which are valuable heterocyclic motifs in medicinal chemistry. bohrium.comscispace.comresearchgate.net

Swern Oxidation: The use of TCT has been described in Swern-type oxidations, highlighting its versatility as a reagent that can mediate a wide range of organic transformations. researchgate.net

The success of TCT suggests that other activated chlorotriazines could potentially exhibit similar catalytic utility, acting as precursors to catalytically active species under specific reaction conditions.

Use as a Reagent in Functional Group Transformations

The most significant application of this compound as a reagent is in the construction of more complex molecules via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the 1,2,4-triazine ring strongly activates the C3-chloro substituent, making it an excellent leaving group for displacement by a wide array of nucleophiles. acs.orgnih.gov

This reactivity allows for the straightforward introduction of diverse functional groups, making the compound a valuable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies. acs.org The sequential and controlled substitution of chlorine atoms is a well-established strategy in triazine chemistry, with the reactivity of the remaining chloro groups being modulated by the substituent already introduced. nih.govchim.it

Table 2: Functional Group Transformations via Nucleophilic Substitution

| Nucleophile Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| Amines | Primary/Secondary Amines | Substituted Amines |

| Alkoxides/Phenoxides | Alcohols/Phenols + Base | Ethers |

| Thiolates | Thiols + Base | Thioethers acs.org |

Furthermore, the chloro-triazine can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl or alkyl groups, further expanding its synthetic utility. acs.org

Q & A

Q. What are the established synthetic routes for 3-Chloro-1,2,4-triazin-5-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of chloro-substituted triazine precursors under controlled conditions. For example, chlorination of triazin-5-amine derivatives using HCl gas in chloroform has been reported to yield the target compound with high purity (97% recovery) . Key parameters include solvent choice (e.g., CHCl₃), temperature control, and catalyst selection. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are critical for monitoring reaction progress and purity validation .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) is the gold standard for structural determination. For example, planar geometry and dihedral angles between aromatic rings in analogous triazole-amine compounds have been resolved with SHELX software . Complementary techniques include IR spectroscopy for functional group identification and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the key chemical properties influencing the reactivity of this compound?